

Application Notes: Lentiviral shRNA Knockdown of Mcl-1 in Cancer Cell Lines

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Compound of Interest

Compound Name: Mcl-1 inhibitor 17

Cat. No.: B11449105

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Introduction

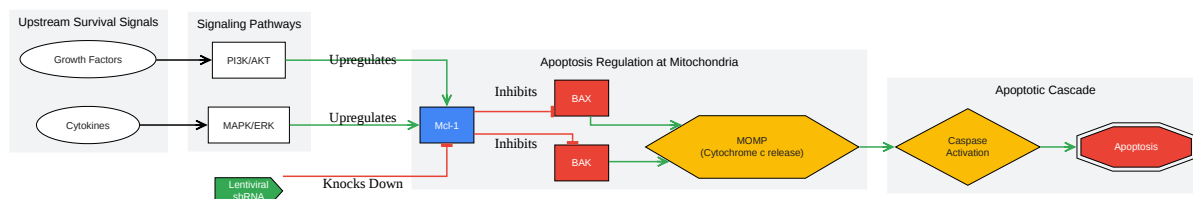
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] It is a critical regulator of the intrinsic apoptosis pathway, ensuring cell survival by binding to and sequestering pro-apoptotic proteins like BAK and BAX.[2][3] In numerous human cancers, Mcl-1 is overexpressed or amplified, which contributes to tumor development, progression, and resistance to a wide range of chemotherapeutic agents and targeted therapies.[3][4][5] This makes Mcl-1 a prime target for cancer therapy.

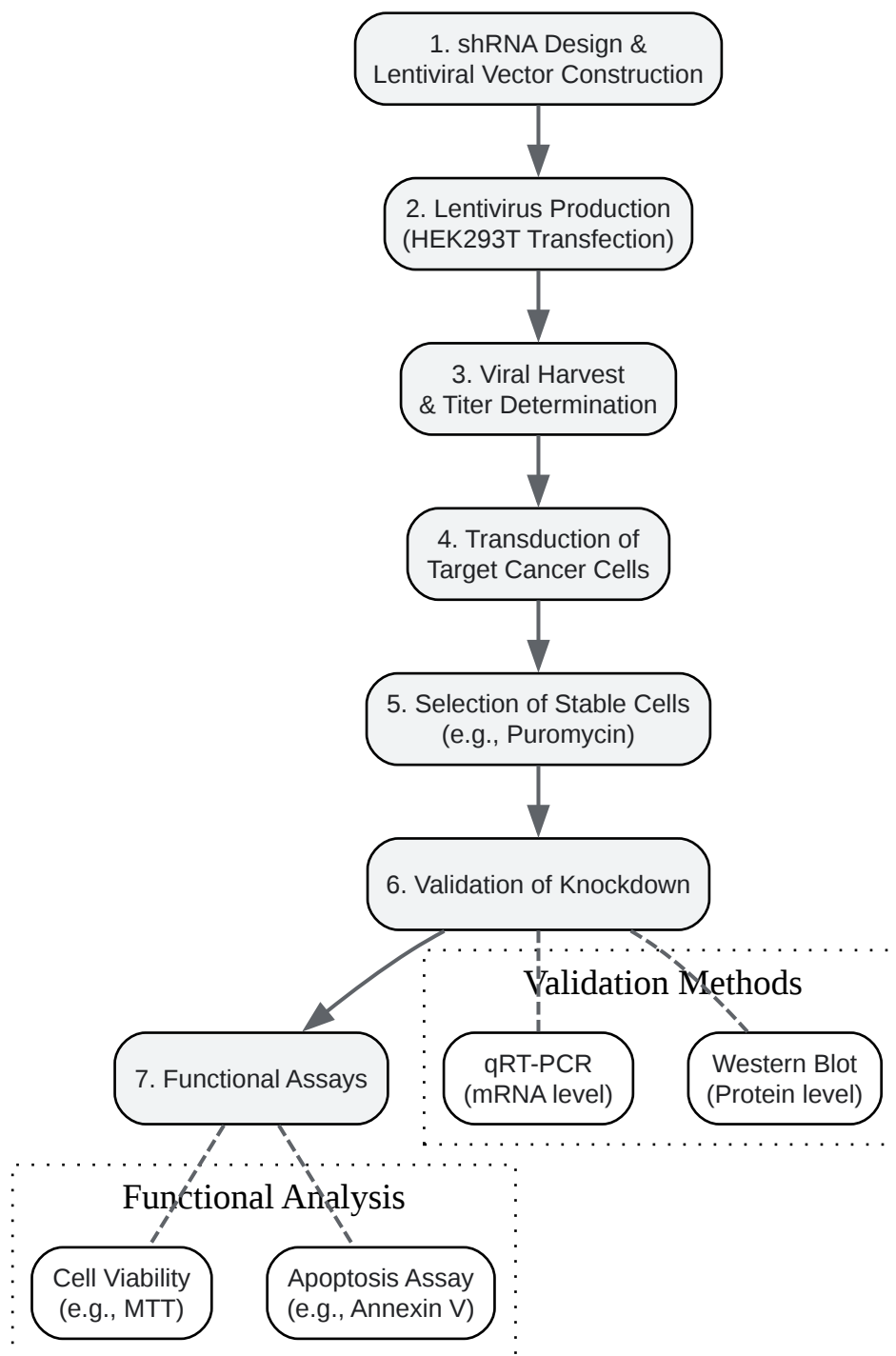
Lentiviral-mediated short hairpin RNA (shRNA) is a powerful and widely used technique for inducing long-term, stable gene silencing in a variety of cell types, including cancer cell lines.[6] By knocking down Mcl-1 expression, researchers can study its role in cancer cell survival, identify vulnerabilities, and evaluate its potential as a therapeutic target. The expected outcome of Mcl-1 knockdown in Mcl-1-dependent cancer cells is the induction of apoptosis and an increased sensitivity to other anti-cancer treatments.[5][6] These notes provide an overview of the experimental workflow, key protocols, and expected results for the lentiviral shRNA-mediated knockdown of Mcl-1.

Mcl-1 Signaling in Apoptosis and Impact of shRNA Knockdown

Mcl-1 is a central node in the cell survival signaling network. Its expression is regulated by various pathways, including PI3K/AKT and MAPK/ERK, which are often hyperactive in cancer.

[4][7] Mcl-1 performs its anti-apoptotic function primarily at the mitochondrial outer membrane, where it sequesters the pro-apoptotic effector proteins BAX and BAK, preventing them from forming pores that would otherwise lead to the release of cytochrome c and subsequent caspase activation.[2][3] Lentiviral shRNA targeting Mcl-1 introduces a sequence that is processed by the cell's RNA interference (RNAi) machinery into siRNA, which guides the degradation of Mcl-1 mRNA.[8] The resulting depletion of Mcl-1 protein frees BAX and BAK to oligomerize, trigger mitochondrial outer membrane permeabilization (MOMP), and initiate the apoptotic cascade.





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